![molecular formula C12H20F2N2O2 B12983826 tert-Butyl (3R,6S)-6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B12983826.png)
tert-Butyl (3R,6S)-6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3R,6S)-6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate is a synthetic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl ester group, an aminomethyl group, and two fluorine atoms attached to a spirocyclic heptane ring. The compound’s unique structure makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3R,6S)-6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the protection of an amino acid with a tert-butyloxycarbonyl (Boc) group, followed by a series of reactions to introduce the spirocyclic structure and the fluorine atoms. The reaction conditions often include the use of coupling reagents, such as N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide, to enhance amide formation without the addition of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R,6S)-6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to achieve high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
tert-Butyl (3R,6S)-6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a drug candidate or biochemical probe.
Medicine: The compound’s unique structure and functional groups make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of tert-Butyl (3R,6S)-6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity. The pathways involved in these interactions can vary depending on the specific biological context and the compound’s concentration .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl (3R,6S)-6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate include:
- 7-Amino-5-aza-spiro[2.4]heptane-5-carboxylic acid tert-butyl ester
- tert-Butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of two fluorine atoms. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H20F2N2O2 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
tert-butyl (3R,6S)-6-(aminomethyl)-2,2-difluoro-5-azaspiro[2.4]heptane-5-carboxylate |
InChI |
InChI=1S/C12H20F2N2O2/c1-10(2,3)18-9(17)16-7-11(4-8(16)5-15)6-12(11,13)14/h8H,4-7,15H2,1-3H3/t8-,11+/m0/s1 |
InChI Key |
VXEZHEVJVYBUOL-GZMMTYOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@]2(C[C@H]1CN)CC2(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1CN)CC2(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-3-(piperazin-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12983750.png)
![Potassium 2-ethoxy-2-oxo-1-((1S,5S)-2-oxobicyclo[3.1.0]hexan-3-ylidene)ethan-1-olate](/img/structure/B12983753.png)
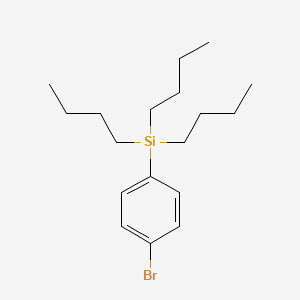
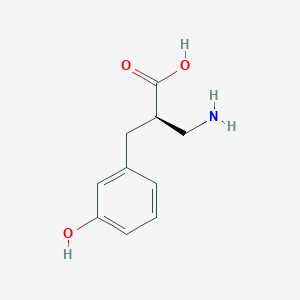
![2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12983768.png)
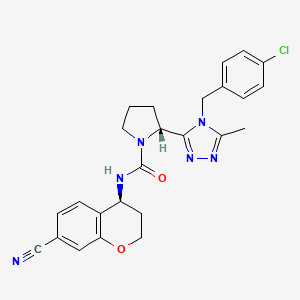
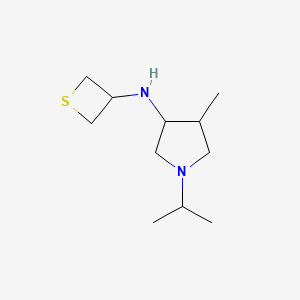

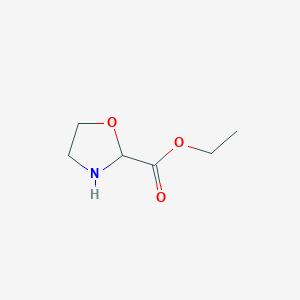
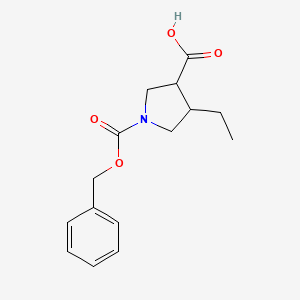
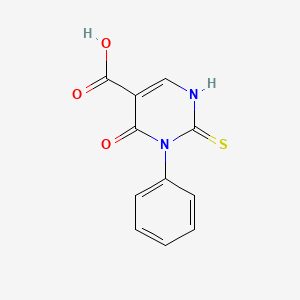


![5,5-Dimethyl-7-(quinolin-3-yl)-4,5-dihydrothieno[2,3-c]pyridine](/img/structure/B12983816.png)
